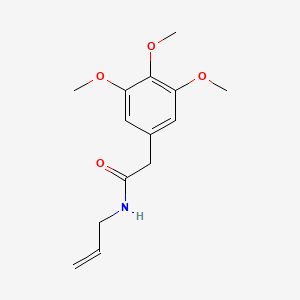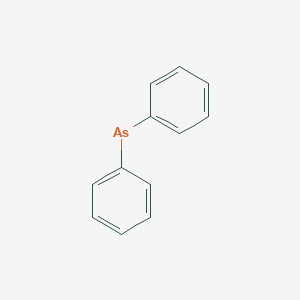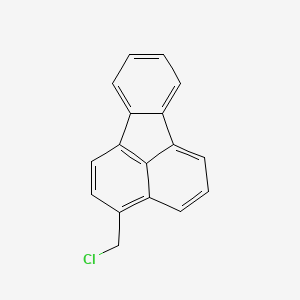
3-Chloromethylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloromethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H11Cl. It is a derivative of fluoranthene, where a chlorine atom is substituted at the 3-position of the methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethylfluoranthene typically involves the chloromethylation of fluoranthene. One common method is the reaction of fluoranthene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloromethylfluoranthene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of 3-aminomethylfluoranthene or 3-thiomethylfluoranthene.
Oxidation: Formation of 3-carboxyfluoranthene or 3-formylfluoranthene.
Reduction: Formation of fluoranthene.
Applications De Recherche Scientifique
3-Chloromethylfluoranthene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloromethylfluoranthene involves its interaction with cellular components, leading to various biochemical effects. The compound can form reactive intermediates through metabolic activation, which can bind to DNA and proteins, causing cellular damage. The primary molecular targets include cytochrome P450 enzymes, which catalyze the oxidation of this compound to reactive metabolites. These metabolites can induce oxidative stress and trigger signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A parent compound of 3-Chloromethylfluoranthene, lacking the chlorine substitution.
3-Methylfluoranthene: Similar structure but with a methyl group instead of a chloromethyl group.
3-Bromomethylfluoranthene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its analogs. The chlorine substitution enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of chlorine can influence the compound’s biological activity and environmental behavior, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
957-52-8 |
|---|---|
Formule moléculaire |
C17H11Cl |
Poids moléculaire |
250.7 g/mol |
Nom IUPAC |
3-(chloromethyl)fluoranthene |
InChI |
InChI=1S/C17H11Cl/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
Clé InChI |
HNQCQEGJQSCZMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
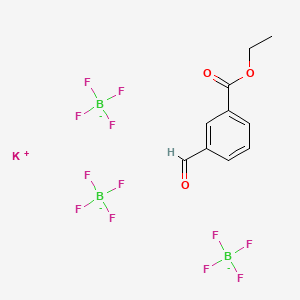
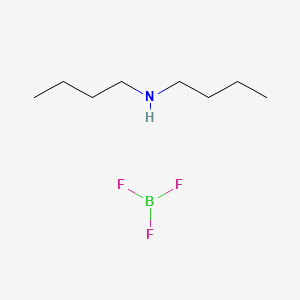
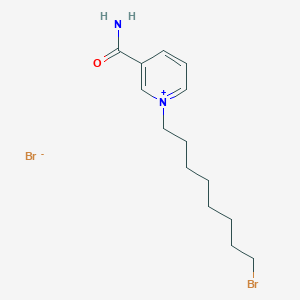
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)


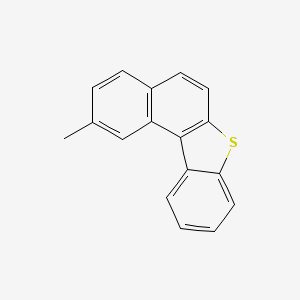

![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)


